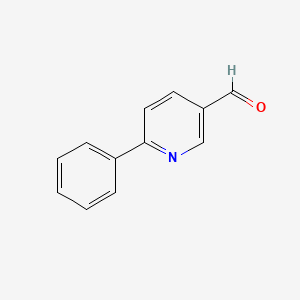

6-Phenylnicotinaldehyde

Übersicht

Beschreibung

6-Phenylnicotinaldehyde is a chemical compound with the molecular formula C12H9NO . It has a molecular weight of 183.21 g/mol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9NO/c14-9-10-6-7-12 (13-8-10)11-4-2-1-3-5-11/h1-9H . The Canonical SMILES string is C1=CC=C (C=C1)C2=NC=C (C=C2)C=O .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 183.21 g/mol . It has a topological polar surface area of 30 Ų . It has 2 hydrogen bond acceptors and 0 hydrogen bond donors . It has 2 rotatable bonds . The complexity of the molecule is 187 .

Wissenschaftliche Forschungsanwendungen

Green Synthesis Methodologies

6-Phenylnicotinaldehyde has applications in green synthesis methodologies. For instance, it's used in the synthesis of pyranopyrazoles, employing isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions. This method is noted for its simplicity and efficiency (Zolfigol et al., 2013).

Microwave-Assisted Synthesis of N-heterocycles

Microwave-assisted syntheses of N-heterocycles using compounds like this compound are significant in organic chemistry. Such methods enable efficient preparation of known and novel N-heterocycles and are a cleaner alternative to traditional synthesis methods. This approach has facilitated the formal synthesis of complex molecules like neocryptolepine (Portela-Cubillo et al., 2008).

Atmospheric Chemistry Studies

In atmospheric chemistry, derivatives of this compound, like trans-cinnamaldehyde, are used to study atmospheric reactions. These studies include the investigation of photolysis and gas-phase reactions with radicals and O3, contributing to our understanding of atmospheric chemistry and pollution (Smith et al., 1996).

Base Promoted Homolytic Aromatic Substitution

This compound is also utilized in base promoted homolytic aromatic substitution reactions. These reactions are significant in the field of organic synthesis, allowing the creation of complex structures like 6-aroylated phenanthridines, which are important in pharmaceutical research (Leifert et al., 2013).

Applications in Bioorthogonal Chemistry

In bioorthogonal chemistry, methods have been developed for introducing aldehyde groups into recombinant proteins using a consensus sequence recognized by specific enzymes. This method, which can utilize derivatives of this compound, is important for protein labeling applications (Carrico et al., 2007).

PhenX Toolkit in Genomic Studies

The PhenX Toolkit, which includes measures for phenotypes and exposures, benefits from the knowledge gained from the study of compounds like this compound. It facilitates data harmonization and comparison across genomic studies (Hamilton et al., 2011).

Plant-Insect Interaction Studies

This compound and its derivatives play a role in plant biology research, particularly in studying plant-insect interactions. Green leafy volatiles, which include six-carbon aldehydes, are important in understanding how plants respond to herbivory and mechanical damage (Engelberth et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-phenylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-10-6-7-12(13-8-10)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDMDOSKSDLXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377501 | |

| Record name | 6-phenylnicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63056-20-2 | |

| Record name | 6-phenylnicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

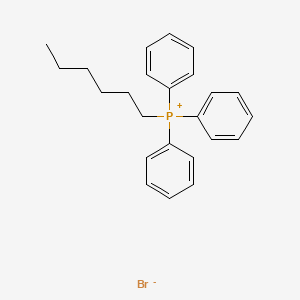

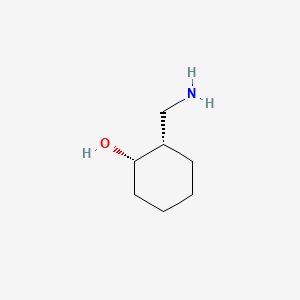

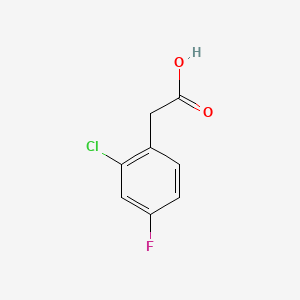

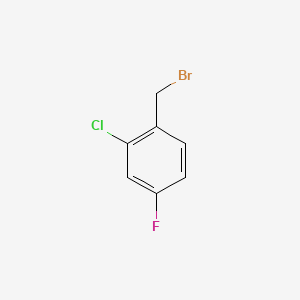

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)

![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)